Boc-Arg(Z) 2-OH

Vue d'ensemble

Description

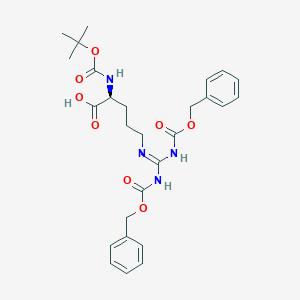

Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the guanidino group of arginine. The compound has a molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Z) 2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The reaction conditions often involve the use of organic solvents such as methanol and chloroform, and the reactions are carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Arg(Z) 2-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc and Z protecting groups can be selectively removed under acidic or basic conditions to yield free arginine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to form peptide bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Basic Conditions: Hydrogenation or treatment with strong bases can remove the Z protecting groups.

Coupling Reagents: DEPBT and other carbodiimides are used for peptide bond formation.

Major Products: The major products formed from these reactions are peptides and proteins with specific sequences, depending on the other amino acids or peptides involved in the synthesis .

Applications De Recherche Scientifique

Boc-Arg(Z) 2-OH has a wide range of applications in scientific research:

Chemistry: It is used in solid-phase peptide synthesis to create peptides and proteins with specific sequences.

Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives

Mécanisme D'action

The mechanism of action of Boc-Arg(Z) 2-OH primarily involves its role as a protected form of arginine in peptide synthesis. The Boc and Z groups protect the reactive sites of arginine, allowing for selective reactions to occur. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparaison Avec Des Composés Similaires

Boc-Arg(Pbf)-OH: Another protected form of arginine with different protecting groups.

Fmoc-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

Boc-Arg(NO2)-OH: Uses nitro groups for protection

Uniqueness: Boc-Arg(Z) 2-OH is unique due to its dual protection with Boc and Z groups, which provides stability and selectivity in peptide synthesis. This dual protection allows for more complex peptide sequences to be synthesized without unwanted side reactions .

Activité Biologique

Boc-Arg(Z) 2-OH, also known as N-alpha-Boc-Ng,N’g-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis and biological research. This compound is particularly noted for its protective groups, which facilitate the synthesis of peptides with specific sequences while maintaining the biological activity associated with arginine.

- Molecular Formula : CHNO

- Molecular Weight : 542.58 g/mol

- CAS Number : 51219-19-3

- Purity : ≥98.0% (TLC)

This compound serves primarily as a protected form of arginine in solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups protect the reactive sites on arginine, allowing for selective reactions during peptide assembly. Once the desired peptide sequence is formed, these protecting groups can be removed to yield the active peptide.

Applications in Research

- Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of arginine residues into various peptides and proteins.

- Biological Studies : Researchers utilize this compound to investigate protein-protein interactions and enzyme-substrate interactions, which are crucial for understanding cellular processes and signaling pathways .

- Drug Development : The compound plays a role in developing peptide-based therapeutic agents, particularly those targeting cardiovascular health and immune modulation.

Biological Activity

The biological activity of this compound is largely attributed to its arginine content, which is essential for several physiological processes:

- Nitric Oxide Production : Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood pressure regulation.

- Protein Synthesis : As an amino acid, arginine is integral to protein synthesis and cellular metabolism.

- Immune Function : Arginine has been shown to enhance immune responses, making it vital in therapeutic contexts .

Study on Peptide Synthesis Challenges

A notable study highlighted the challenges faced when using this compound in synthesizing specific peptides, such as the γ-subunit of cGMP phosphodiesterase. The research indicated that the use of this compound led to heterogeneous products rich in ornithine due to arginine decomposition. This outcome suggested complications with deprotection and purification processes during synthesis.

Inhibition Studies

Another research effort focused on synthesizing Z-Arg-Lys-AOMK using this compound as a building block. The resulting compound exhibited significant Cathepsin B inhibitory activity, demonstrating that modifications to arginine residues could yield biologically active peptides with therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Protective Groups | Applications |

|---|---|---|

| This compound | Boc, Z | Peptide synthesis, drug development |

| Fmoc-L-Arg(Me)-OH | Fmoc | Solid-phase synthesis |

| Z-Arg(Boc)-OH.CHA | Z, Boc | Therapeutic applications |

The dual protection strategy employed by this compound allows for greater flexibility during peptide synthesis compared to single-protected analogs like Fmoc-L-Arg(Me)-OH .

Propriétés

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges were encountered when using Boc-Arg(Z)2-OH in the solid-phase synthesis of the γ-subunit of cGMP phosphodiesterase?

A1: The research paper highlights that using Boc-Arg(Z)2-OH, where Boc is tert-butyloxycarbonyl and Z is benzyloxycarbonyl, for incorporating arginine residues into the peptide sequence led to several challenges. [] The resulting peptide product was heterogeneous, rich in ornithine (a byproduct of arginine decomposition), and lacked the desired biological activity. [] This outcome suggests potential difficulties with deprotection and purification when using this particular protecting group strategy for arginine during the synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.